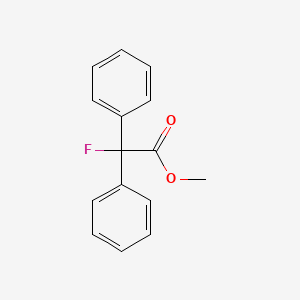

Methyl 2-fluoro-2,2-diphenylacetate

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become fundamentally important in numerous scientific and industrial fields. numberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—dramatically influence the physical, chemical, and biological characteristics of a molecule. chinesechemsoc.org The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups. numberanalytics.comchinesechemsoc.org

This strategic incorporation of fluorine is particularly prominent in the development of pharmaceuticals and agrochemicals. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.org Well-known examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com Beyond life sciences, organofluorine compounds are critical in materials science, leading to the creation of fluoropolymers like Teflon with high thermal and chemical resistance. numberanalytics.comwikipedia.org The vast majority of these compounds are synthetic, as naturally occurring organofluorines are exceedingly rare. chinesechemsoc.orgmdpi.com This necessity drives continuous innovation in fluorination methods within academic and industrial laboratories. chinesechemsoc.org

Academic Context of α-Fluoro Esters and Diphenyl-Substituted Structures

The structure of Methyl 2-fluoro-2,2-diphenylacetate contains two key features that are of significant interest in academic chemistry: the α-fluoro ester group and the geminal diphenyl substitution.

α-Fluoro Esters: The placement of a fluorine atom on the carbon adjacent to a carbonyl group (the α-position) creates a valuable synthetic building block. α-Fluoro esters are precursors to a variety of other fluorinated molecules. The synthesis of these esters has been a subject of extensive research, moving from harsh, traditional methods to safer and more selective modern reagents. chinesechemsoc.org A prominent strategy involves the electrophilic fluorination of a corresponding enol derivative, such as a silyl (B83357) ketene (B1206846) acetal, using reagents like Selectfluor®. researchgate.netorganic-chemistry.org This approach circumvents issues like elimination and rearrangement reactions that can plague nucleophilic fluorination methods. nih.gov Another method utilizes acetyl hypofluorite, generated directly from fluorine gas, to react with ketene acetals, providing good yields of α-fluoro esters. organic-chemistry.orgnih.gov

Diphenyl-Substituted Structures: The diphenylmethane (B89790) framework, where two phenyl groups are attached to a single carbon, is a common motif in organic chemistry. wikipedia.org This structural unit, also known as a benzhydryl group, is found in the core of many compounds, including numerous antihistamine drugs. wikipedia.org The methylene (B1212753) (CH₂) group in diphenylmethane is mildly acidic, allowing for deprotonation and subsequent alkylation, demonstrating its utility as a reactive handle in synthesis. wikipedia.org The presence of two bulky phenyl groups provides significant steric hindrance and electronic effects, which can be exploited to control the reactivity and conformation of molecules.

Research Trajectory of Methyl 2-fluoro-2,2-diphenylacetate within Advanced Organic Synthesis

While specific, dedicated research on Methyl 2-fluoro-2,2-diphenylacetate is not widespread, its research trajectory can be understood through its role as a potential building block in advanced organic synthesis. Its value lies in the combination of its structural components. The compound serves as a scaffold that can introduce a quaternary stereocenter containing a fluorine atom, a feature of growing interest in medicinal chemistry for creating complex molecular architectures.

The synthesis of Methyl 2-fluoro-2,2-diphenylacetate would likely follow established modern fluorination protocols. A plausible route involves the preparation of its precursor, methyl diphenylacetate, and its subsequent conversion into a silyl ketene acetal. This intermediate can then undergo electrophilic fluorination.

Plausible Synthesis Route:

Esterification: Reaction of diphenylacetic acid with methanol (B129727) under acidic conditions to form methyl diphenylacetate.

Enolate Formation: Treatment of methyl diphenylacetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate.

Fluorination: Introduction of an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI), to the enolate to yield Methyl 2-fluoro-2,2-diphenylacetate. organic-chemistry.org

The research applications of this molecule would focus on its use as a synthetic intermediate. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further chemical transformations while retaining the crucial α-fluoro-α,α-diphenylmethyl core. Its structural features make it a valuable starting material for creating novel, sterically hindered, and fluorinated analogs of biologically active molecules or for developing new materials with unique properties.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Methyl 2-fluoroacrylate | C₄H₅FO₂ | 104.08 | 91 | -42 |

| Diphenylmethane | C₁₃H₁₂ | 168.24 | 264 | 25-26 |

| Methyl diphenylacetate | C₁₅H₁₄O₂ | 226.27 | ~303 (Predicted) | 60-61 |

| Methyl 2-fluoro-2,2-diphenylacetate | C₁₅H₁₃FO₂ | 244.26 | Not Available | Not Available |

Data for related compounds sourced from wikipedia.orgwikipedia.orgnih.gov. Data for the title compound is calculated.

Table 2: Common Reagents in α-Fluoro Ester Synthesis

| Reagent Name | Abbreviation | Role in Synthesis |

| Selectfluor® | F-TEDA-BF₄ | Electrophilic fluorine source for fluorinating enolates/silyl ketene acetals. researchgate.net |

| N-Fluorodibenzenesulfonimide | NFSI | Widely used electrophilic fluorinating agent. organic-chemistry.org |

| Acetyl hypofluorite | AcOF | Electrophilic fluorine source, often prepared in-situ. nih.gov |

| Lithium diisopropylamide | LDA | Strong, non-nucleophilic base for generating enolates from esters. |

| (Trifluoromethyl)trimethylsilane | TMS-CF₃ | Nucleophilic trifluoromethylating agent, used as a building block. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXGSSVPREAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Fluoro 2,2 Diphenylacetate and Analogues

Direct Fluorination Approaches to Methyl 2-fluoro-2,2-diphenylacetate

Direct fluorination involves the introduction of a fluorine atom into a precursor molecule in a single step. This can be achieved through electrophilic, nucleophilic, or electrochemical methods.

Electrophilic Fluorination Strategies of Diphenylacetate Esters

Electrophilic fluorination is a common method for synthesizing α-fluorocarbonyl compounds. nih.gov These reactions typically utilize reagents that act as a source of an electrophilic fluorine atom ("F+").

One of the most widely used electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). core.ac.ukacs.org The reaction of enol esters with Selectfluor® is a facile method for producing α-fluoroketones under mild conditions. core.ac.uknih.gov Mechanistic studies suggest that this reaction proceeds through a polar two-electron process involving an oxygen-stabilized carbenium ion, rather than a single-electron transfer mechanism. core.ac.uknih.gov The reactivity of the substrate is influenced by the electronic nature of its substituents; electron-donating groups on the ester moiety can increase the reaction rate. core.ac.uk

Other N-F based electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI). acs.org The choice of reagent and reaction conditions is crucial for achieving high selectivity and yield. While effective, these reagents can be strong oxidizing agents and may require careful handling. nih.gov

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Features |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Stable, easy-to-handle solid, relatively cost-effective. core.ac.ukacs.org |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Another common N-F electrophilic fluorinating agent. acs.org |

Nucleophilic Fluorination Techniques for α-Fluoro Ester Synthesis

While electrophilic fluorination is prevalent, there is growing interest in nucleophilic fluorination methods for the synthesis of α-fluoro esters. nih.gov These methods utilize a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). organic-chemistry.org A significant challenge in nucleophilic fluorination is the typically harsh reaction conditions required, including high temperatures and basicity, which may not be suitable for all substrates. nih.gov

Recent advancements have focused on developing milder and more efficient nucleophilic fluorination protocols. For instance, the use of copper-catalyzed H-F insertion into α-diazocarbonyl compounds with KF and hexafluoroisopropanol allows for the synthesis of α-fluorocarbonyl derivatives under mild conditions. nih.govorganic-chemistry.org Another approach involves reversing the polarity of the enolate partner to an enolonium species, enabling the use of nucleophilic fluorinating agents for direct α-C-H fluorination of amides, which can then be converted to β-fluorinated amines. nih.gov

The development of promoters, such as unbalanced ion pair promoters, has also been shown to accelerate nucleophilic fluorinations with KF. organic-chemistry.org These promoters consist of a bulky, charge-delocalized cation and a small, charge-localized anion. organic-chemistry.org

Electrochemical Fluorination Methods in α-Fluorination Research

Electrochemical fluorination (ECF) presents an alternative, reagent-free method for introducing fluorine into organic molecules. wikipedia.orglew.ro This technique involves the electrolysis of a substrate in a fluoride-containing electrolyte. acs.org ECF can be a cost-effective and safer alternative to using hazardous fluorinating agents. wikipedia.orglew.ro

Two primary ECF processes are the Simons process and the Phillips Petroleum process. wikipedia.org The Simons process involves the electrolysis of an organic compound dissolved in hydrogen fluoride. wikipedia.org The Phillips Petroleum process is similar but is typically used for volatile hydrocarbons and employs molten potassium fluoride in hydrogen fluoride as the electrolyte. wikipedia.org

Selective electrochemical fluorination can be achieved in aprotic solvents containing fluoride ions, often yielding mono- or difluorinated products. acs.org The choice of supporting fluoride salt and solvent is critical for efficient and selective fluorination. acs.org For instance, the electrochemical fluorination of O,S-acetals bearing ester groups using poly(HF) salts like Et3N-nHF and Et4NF-nHF can lead to α-fluorination products. researchgate.net

Table 2: Comparison of Electrochemical Fluorination Processes

| Process | Electrolyte | Typical Substrates |

| Simons Process | Hydrogen Fluoride | Perfluorinated amines, ethers, carboxylic acids, and sulfonic acids. wikipedia.org |

| Phillips Petroleum Process | Molten Potassium Fluoride in Hydrogen Fluoride | Volatile hydrocarbons and chlorohydrocarbons. wikipedia.org |

| Organic Media | Organic Fluoride Salts (e.g., (C2H5)3N:3HF) in Acetonitrile (B52724) | Benzene (B151609), alkenes. wikipedia.org |

Radiofluorination for Isotopic Labeling and Mechanistic Studies

Radiofluorination, the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is crucial for the synthesis of radiotracers for Positron Emission Tomography (PET). nih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient labeling methods. nih.gov

Nucleophilic substitution with [¹⁸F]KF is a common method for forming C-¹⁸F bonds. nih.gov However, the harsh conditions can be incompatible with many substrates. nih.gov Therefore, indirect methods are often employed, where ¹⁸F is first incorporated into a more reactive precursor. nih.gov

Recent developments have focused on late-stage radiofluorination strategies. For example, the copper-catalyzed H-F insertion into α-diazocarbonyl compounds has been adapted for radiofluorination with [¹⁸F]KF. nih.govorganic-chemistry.org Another innovative approach involves the direct radiofluorination of 2,2-difluorovinyl groups. nih.gov Additionally, electrophilic [¹⁸F]fluorination of arylboronic esters using [¹⁸F]Selectfluor bis(triflate) has been reported. rsc.org The development of S-¹⁸F bond formation methodologies is also expanding the toolkit for PET tracer synthesis. researchgate.net

Multistep Synthetic Routes to the Methyl 2-fluoro-2,2-diphenylacetate Scaffold

In cases where direct fluorination is not feasible or efficient, multistep synthetic routes are employed. These routes often involve the synthesis of a fluorinated precursor followed by further functional group manipulations.

Esterification Reactions for Methyl Ester Formation

A key step in the synthesis of Methyl 2-fluoro-2,2-diphenylacetate is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-fluoro-2,2-diphenylacetic acid.

Standard esterification methods can be employed, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts with methanol to form the ester.

In the broader context of ester synthesis, various methods are available. For instance, 2,2-dichlorophenylacetic acid esters can be prepared from 2,2-dichlorophenylacetonitrile by treatment with water and a monovalent alcohol in the presence of a hydrohalic acid. google.com While not directly applicable to the fluorinated analogue, this illustrates the types of transformations used in related systems. The de-esterification of carboxylate esters is also a relevant process in synthetic schemes, often utilized for protecting group strategies in complex molecule synthesis. google.com

Carbon-Carbon Bond Formation Strategies at the Quaternary Center (e.g., Cross-Coupling Reactions)

The construction of the C-F quaternary stereocenter through carbon-carbon bond formation often involves the reaction of a fluorinated electrophile with a nucleophile or vice-versa. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose, enabling the formation of C-C bonds with high efficiency and selectivity. illinois.edu

Strategies often begin with a precursor that already contains the α-fluoro ester moiety. For instance, palladium-catalyzed asymmetric allylic alkylation has been used for α-fluorinated esters, demonstrating a method to form a C-C bond at a carbon adjacent to the fluorinated center. nih.gov While not directly forming the diphenyl moiety in one step, such methods establish the feasibility of using fluorinated building blocks in complex bond formations.

A more direct approach involves the coupling of aryl groups to an α-fluoro carbonyl compound. For example, palladium-catalyzed arylation reactions using aryl triflates have been successful in creating α-aryl-α-fluoro ketones. rsc.org This methodology could theoretically be extended to the synthesis of Methyl 2-fluoro-2,2-diphenylacetate by using a suitable α-fluoro-α-phenylacetate precursor and an arylating agent. The key is the use of specialized phosphine (B1218219) ligands that facilitate the coupling of organozinc reagents with alkyl halides, a technique that has been adapted for creating challenging C(sp³)-C(sp³) bonds. illinois.edu

Another relevant strategy is the copper-catalyzed arylation of α-fluoro-β-keto esters. While this introduces the aryl group, subsequent steps would be required to remove the keto functionality and complete the synthesis. The use of copper and palladium synergistic catalysis has also been reported for the diastereoselective hydrocarbonation of conjugated alkynes with α-fluorinated azaaryl esters, highlighting the innovation in forming bonds adjacent to a C-F center. nih.gov

These methods underscore a general principle: creating the quaternary diphenyl framework often involves a stepwise introduction of the phenyl groups or the coupling of a monofunctionalized intermediate with a second arylating agent.

Derivatization from Related Diphenylacetic Acid Precursors

An alternative and more common pathway to Methyl 2-fluoro-2,2-diphenylacetate involves the derivatization of readily available diphenylacetic acid or its esters. This approach leverages the existing diphenylmethyl framework and introduces the fluorine atom in a later step, typically via electrophilic fluorination.

The synthesis often starts with the esterification of 2,2-diphenylacetic acid to yield Methyl 2,2-diphenylacetate (B14745960). chemicalbook.com This can be achieved using various methods, including microwave-assisted reaction with dimethyl carbonate catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). google.com

With the precursor, Methyl 2,2-diphenylacetate, in hand, the crucial step is the introduction of the fluorine atom at the α-position. This is typically accomplished using an electrophilic fluorinating agent. The enolate of the ester is generated using a strong, non-nucleophilic base, which is then quenched with the electrophilic fluorine source.

Common Electrophilic Fluorinating Reagents:

Selectfluor® (F-TEDA-BF₄): This is a widely used, powerful electrophilic fluorinating agent known for its efficiency in fluorinating a variety of nucleophiles, including enolates. nih.govnih.gov

N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective reagent for the fluorination of enolates and has shown superior enantioselectivity in some cases compared to Selectfluor. acs.org

The general reaction scheme is as follows:

Deprotonation of Methyl 2,2-diphenylacetate with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperature to form the corresponding enolate.

Introduction of the electrophilic fluorinating agent (e.g., Selectfluor® or NFSI) to the enolate solution to install the fluorine atom at the α-carbon, yielding Methyl 2-fluoro-2,2-diphenylacetate.

This method was utilized in the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, where the precursor 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione was prepared by fluorinating the corresponding dione (B5365651) with Selectfluor®. mit.edu This demonstrates the applicability of such reagents for creating C-F bonds at sterically hindered positions.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic strategy depends heavily on factors like precursor availability, desired scale, and the need for stereochemical control. Both C-C bond formation and derivatization approaches have distinct advantages and disadvantages regarding efficiency and selectivity.

Regioselectivity and Stereoselectivity in Fluorination Reactions

Regioselectivity: In the context of synthesizing Methyl 2-fluoro-2,2-diphenylacetate from its non-fluorinated precursor, regioselectivity is inherently controlled. The α-proton is the most acidic proton due to the inductive effect of the two phenyl groups and the ester moiety, ensuring that deprotonation and subsequent fluorination occur exclusively at the desired quaternary center. When fluorinating the aromatic rings of a molecule like diphenylmethane (B89790), regioselectivity becomes a significant challenge, with mixtures of ortho- and para-substituted products often forming. nih.gov However, for the target molecule, fluorination of the benzylic position is the overwhelmingly favored pathway.

Stereoselectivity: Stereoselectivity is a critical consideration in modern synthetic chemistry, particularly for bioactive molecules. numberanalytics.com The synthesis of an achiral molecule like Methyl 2-fluoro-2,2-diphenylacetate does not require stereocontrol. However, for analogues with different substitution patterns on the phenyl rings or a different ester group, the quaternary carbon can become a stereocenter.

Achieving high stereoselectivity in fluorination reactions is a significant challenge. Key strategies include: numberanalytics.com

Substrate Control: Using a chiral substrate or a directing group to influence the trajectory of the incoming fluorinating agent.

Reagent Control: The choice of fluorinating agent can impact stereoselectivity. acs.org

Catalyst Control: Employing a chiral catalyst, such as a chiral Lewis acid or a phase-transfer catalyst, to create a chiral environment around the substrate. rsc.orgacs.org

For example, the asymmetric fluorination of β-ketoesters has been achieved with high enantiomeric excess using titanium-TADDOLato catalysts. acs.org Similarly, chiral palladium complexes have been used for the enantioselective fluorination of α-cyano esters. acs.org These examples highlight that while the synthesis of the parent Methyl 2-fluoro-2,2-diphenylacetate is straightforward in terms of stereochemistry, the synthesis of chiral analogues requires sophisticated catalytic systems.

Yield Optimization and Reaction Conditions Studies

Optimizing reaction yields is crucial for the practical application of any synthetic method. For the derivatization approach, several parameters can be adjusted to maximize the output of Methyl 2-fluoro-2,2-diphenylacetate.

| Parameter | Condition | Effect on Yield and Reaction |

| Base | Strong, non-nucleophilic bases (e.g., LDA, LiHMDS) are required for complete enolate formation. The choice can affect solubility and reactivity. | Using a weaker base could lead to incomplete conversion and lower yields. |

| Solvent | Aprotic, polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are typically used to solvate the enolate without interfering with the reaction. researchgate.net | The choice of solvent is critical for successful fluorinations, as protic solvents can decrease the nucleophilicity of the enolate. harvard.edu |

| Temperature | Enolate formation is usually performed at low temperatures (-78 °C) to prevent side reactions. The fluorination step may be conducted at low temperature or allowed to warm to room temperature. | Higher temperatures can lead to side reactions and decomposition, reducing the overall yield. |

| Fluorinating Agent | Selectfluor® and NFSI are common choices. The reactivity and selectivity can vary; for instance, NFSI sometimes provides better enantioselectivity in asymmetric reactions. acs.org | The choice of agent can significantly impact yield and purity. Selectfluor® is often noted for its high efficiency. nih.gov |

| Reaction Time | Reaction times are monitored by techniques like Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. | Insufficient reaction time leads to incomplete conversion, while overly long times can promote side product formation. |

Studies on the fluorination of related compounds provide insights into optimization. For instance, in the fluorination of α-acyl lactams, NFSI gave superior enantioselectivity over Selectfluor. acs.org In the fluorination of diphenylmethane, the solvent dramatically influenced the outcome, with ring fluorination occurring in trifluoroacetic acid, while a mix of ring fluorination and oxidation occurred in acetonitrile. nih.gov These findings demonstrate that a systematic study of reaction conditions is essential to achieve high yields and purity for the synthesis of Methyl 2-fluoro-2,2-diphenylacetate.

Mechanistic Investigations of Reactions Involving Methyl 2 Fluoro 2,2 Diphenylacetate

Elucidation of Fluorination Reaction Mechanisms at the α-Carbon

The formation of the C-F bond at the α-position of the diphenylacetate scaffold can be achieved through several mechanistic pathways, primarily categorized as electrophilic or nucleophilic fluorination.

Electrophilic Fluorination: This approach typically starts with the non-fluorinated precursor, methyl 2,2-diphenylacetate (B14745960). The mechanism often involves the use of electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI). mdpi.comorganic-chemistry.org For phenylacetic acid derivatives, the reaction pathway can be highly dependent on the solvent and additives. organic-chemistry.orgfu-berlin.de

Direct Electrophilic Attack: Under non-aqueous conditions, the reaction is believed to proceed via a direct electrophilic fluorination mechanism. organic-chemistry.orgfu-berlin.de The ester's enolate, formed in situ, can act as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. This pathway cleanly yields the α-fluoro product without loss of the ester group.

Single-Electron Transfer (SET) Pathway: In the presence of a free carboxylic acid and water, a different mechanism involving a charge-transfer complex can dominate. organic-chemistry.orgfu-berlin.de This pathway involves a single-electron transfer from the carboxylate to the fluorinating agent, leading to decarboxylation and the formation of a benzylic radical. This radical is then trapped by the N-F reagent in a fluorine atom transfer step. mdpi.comfu-berlin.de While this is a known pathway for related acids, the direct electrophilic attack is the relevant mechanism for the synthesis of the title ester.

Nucleophilic Fluorination: An alternative strategy involves a nucleophilic substitution reaction, starting from an α-halogenated precursor like methyl 2-bromo-2,2-diphenylacetate. nii.ac.jpnih.gov This reaction typically employs a nucleophilic fluoride (B91410) source, such as a combination of silver(I) fluoride (AgF) and triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nii.ac.jpnih.govresearchgate.net

Given the structure of the substrate, which can form a tertiary benzylic carbocation stabilized by two phenyl rings and the ester group, the reaction likely proceeds through an SN1-type mechanism. The Lewis acidic silver ion assists in the departure of the bromide leaving group, generating the carbocation intermediate, which is then rapidly trapped by the fluoride ion. nih.gov

Investigation of Carbon-Carbon Bond Forming Mechanisms (e.g., C-H Activation, Radical Pathways)

Beyond its synthesis, Methyl 2-fluoro-2,2-diphenylacetate or its parent structure can participate in reactions that form new carbon-carbon bonds, notably through C-H activation or radical pathways.

Palladium-Catalyzed C-H Activation: A prominent mechanism for C-C bond formation is the palladium-catalyzed functionalization of the C-H bonds on the phenyl rings. acs.orgresearchgate.net This strategy typically involves a directing group, such as the ester's carbonyl oxygen, which coordinates to a Pd(II) catalyst. acs.orgbeilstein-journals.org The proposed catalytic cycle generally involves:

C-H Palladation: The directing group positions the palladium catalyst to selectively cleave an ortho-C-H bond on one of the phenyl rings through a concerted metalation-deprotonation (CMD) pathway. acs.orgsnnu.edu.cn This step forms a five-membered palladacycle intermediate. thieme-connect.com

Cross-Coupling: This palladacycle can then react with a variety of coupling partners. For example, in a Heck-like reaction, it undergoes migratory insertion with an alkene, followed by β-hydride elimination to form the C-C bond. snnu.edu.cn Alternatively, it can engage in Suzuki-type couplings with boronic acids or react with aryl halides. beilstein-journals.org

Catalyst Regeneration: The palladium catalyst is regenerated to complete the cycle, often with the assistance of an oxidant. snnu.edu.cn

Radical Pathways: Carbon-carbon bonds can also be formed via free-radical chain reactions. libretexts.orgresearchgate.net A general mechanism for this type of transformation involves three main stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is heated to generate initial radicals. libretexts.org These radicals react with a precursor, like tributyltin hydride (Bu₃SnH), to create the chain-propagating tributyltin radical. libretexts.org

Propagation: The tributyltin radical reacts with an organic halide (e.g., a hypothetical α-bromo or aryl-bromo derivative of the starting ester) to generate a carbon-centered radical. This carbon radical can then add across a π-system, such as an alkene or alkyne, forming a new C-C bond and a new radical, which continues the chain. libretexts.orgresearchgate.net The chain is terminated when the product radical abstracts a hydrogen atom from Bu₃SnH, regenerating the tributyltin radical. libretexts.org

Role of Catalysts and Reagents in Defining Reaction Pathways

The specific catalysts and reagents employed are critical in determining which mechanistic pathway is followed and, consequently, what product is formed.

For α-fluorination , the choice between an electrophilic or nucleophilic pathway is dictated by the starting material and the fluorinating agent. Electrophilic reagents like Selectfluor® act on the parent ester, while nucleophilic sources like Et₃N·3HF require an α-halo precursor. mdpi.comnii.ac.jp Furthermore, the solvent can act as a switch; for electrophilic fluorination of related phenylacetic acids, aqueous conditions favor a radical-decarboxylative route, whereas anhydrous conditions promote direct α-fluorination. organic-chemistry.orgfu-berlin.de

In C-H activation , the palladium catalyst system is paramount. The combination of a palladium(II) source, such as Pd(OAc)₂, with a specific ligand is crucial for reactivity and selectivity. acs.orgresearchgate.net Mono-N-protected amino acids have been identified as highly effective ligands, capable of inducing enantioselectivity in the C-H functionalization of diphenylacetic acid substrates. acs.org Cationic palladium(II) complexes, such as Pd(MeCN)₄₂, can serve as highly reactive catalysts, enabling these transformations to occur at room temperature. beilstein-journals.org

The table below summarizes the key reagents and catalysts and their influence on the reaction mechanism.

| Reaction Type | Catalyst/Reagent | Substrate | Governed Mechanism | Reference |

|---|---|---|---|---|

| Electrophilic α-Fluorination | Selectfluor® (F-TEDA-BF₄) | Methyl 2,2-diphenylacetate | Direct electrophilic attack on enolate | mdpi.comorganic-chemistry.org |

| Nucleophilic α-Fluorination | Et₃N·3HF / AgF | Methyl 2-bromo-2,2-diphenylacetate | SN1 via stabilized carbocation | nii.ac.jpnih.gov |

| C-H Activation / C-C Coupling | Pd(OAc)₂ + Ligand (e.g., Mono-N-protected amino acid) | Methyl 2,2-diphenylacetate | Directed C-H palladation (CMD) | acs.orgbeilstein-journals.org |

| Radical C-C Coupling | AIBN (Initiator) / Bu₃SnH | Halogenated Diphenylacetate Derivative | Free-radical chain reaction | libretexts.org |

Transition State Analysis and Reaction Energetics via Experimental and Computational Approaches

Understanding the feasibility and selectivity of the aforementioned reactions requires a detailed analysis of their transition states and energy profiles. This is accomplished through a synergistic combination of experimental kinetics and computational modeling.

Experimental Approaches: Kinetic studies are a fundamental experimental tool for probing reaction mechanisms. By measuring reaction rates at different temperatures, key activation parameters such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) can be determined. youtube.com These values provide quantitative insight into the energy barrier of the rate-determining step. For example, a large negative entropy of activation might suggest a highly ordered, associative transition state, characteristic of many bimolecular reactions.

Computational Approaches: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms at a molecular level. nih.govresearchgate.net Computational chemists can model reaction pathways to:

Locate Transition State (TS) Geometries: Algorithms are used to find the first-order saddle point on the potential energy surface that corresponds to the transition state. youtube.comucsb.edu

Verify the Transition State: A frequency calculation is performed on the located TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.eduyoutube.com

Model Reaction Pathways: By mapping the potential energy surface or performing Intrinsic Reaction Coordinate (IRC) calculations, the entire path from reactants to products via the transition state can be visualized. ucsb.edu This helps confirm that the located TS indeed connects the intended reactants and products.

Assess Solvent Effects: The influence of the solvent on the reaction energetics can be approximated using models like the Polarizable Continuum Model (PCM). researchgate.net This is crucial for reactions where solvent polarity has been shown to switch the mechanistic pathway. fu-berlin.de

For instance, DFT calculations can be used to compare the relative energy barriers of the competing direct electrophilic fluorination versus the SET-initiated radical pathway, providing a theoretical basis for the experimentally observed solvent-dependent selectivity. researchgate.net Similarly, the geometries of palladacycle intermediates and the transition states for C-H activation can be modeled to understand ligand effects and stereoinduction. acs.org

The following table outlines the application of these analytical techniques.

| Approach | Technique | Information Gained | Reference |

|---|---|---|---|

| Experimental | Kinetic Studies (e.g., variable temperature) | Activation energy (Ea), ΔH‡, ΔS‡ | youtube.com |

| Substituent Effect Studies (e.g., Hammett plot) | Information on charge development in the transition state | nih.gov | |

| Computational | Density Functional Theory (DFT) | Geometries of reactants, products, and transition states | researchgate.net |

| Frequency Calculation | Verification of minima and transition states (one imaginary frequency) | ucsb.eduyoutube.com | |

| IRC / PES Scan | Confirmation of reaction pathway connectivity | ucsb.edu |

Chemical Reactivity and Transformations of Methyl 2 Fluoro 2,2 Diphenylacetate

Reactivity of the α-Fluoro Ester Moiety and its Influence on Subsequent Reactions

The presence of a fluorine atom at the α-position to the ester carbonyl group significantly influences the reactivity of methyl 2-fluoro-2,2-diphenylacetate. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can have conflicting consequences on reaction pathways.

While the electron-withdrawing nature of fluorine can activate the carbonyl group toward nucleophilic attack, studies on analogous α-fluoroketones have shown that they can be slightly less reactive than their chloro and bromo counterparts. beilstein-journals.orgnih.gov This reduced reactivity is attributed to the conformational effects of the fluorine atom, which can disfavor the ideal orbital overlap required for nucleophilic addition. beilstein-journals.orgnih.gov In the case of methyl 2-fluoro-2,2-diphenylacetate, the bulky diphenyl groups further contribute to steric hindrance around the carbonyl center.

The α-fluorine atom also impacts the acidity of the α-proton. However, in this specific molecule, the presence of two phenyl groups on the same carbon atom makes the corresponding carbanion highly stabilized through resonance, a factor that likely dominates over the electronic effect of the single fluorine atom. wikipedia.org

Functional Group Interconversions on the Diphenyl Core

The diphenylmethane (B89790) core of methyl 2-fluoro-2,2-diphenylacetate provides a scaffold for various functional group interconversions. These transformations allow for the modification of the molecule's properties and the synthesis of new derivatives.

One common transformation is the oxidation of the diphenylmethane moiety. Strong oxidizing agents can convert the CH group into a carbonyl group, leading to the formation of a benzophenone (B1666685) derivative. firsthope.co.in Additionally, the methylene (B1212753) bridge in diphenylmethane is mildly acidic and can be deprotonated to form a carbanion, which can then be alkylated. wikipedia.org

The synthesis of diphenylmethane derivatives can be achieved through methods like Friedel-Crafts alkylation, where benzyl (B1604629) chloride reacts with benzene (B151609) in the presence of a Lewis acid. wikipedia.orgfirsthope.co.inyoutube.com Coupling reactions of benzyl alcohol derivatives have also been reported to yield diphenylmethane structures. researchgate.net These synthetic strategies could potentially be adapted to create substituted analogs of methyl 2-fluoro-2,2-diphenylacetate.

Table 1: Examples of Functional Group Interconversions on Diphenylmethane Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| Diphenylmethane | Potassium permanganate | Benzophenone | Oxidation |

| Diphenylmethane | Sodium amide, then n-bromobutane | 1,1-Diphenylpentane | Alkylation |

| Benzyl chloride, Benzene | Aluminum chloride | Diphenylmethane | Friedel-Crafts Alkylation |

Electrophilic and Nucleophilic Reactions of the Aromatic Rings

The two phenyl rings of methyl 2-fluoro-2,2-diphenylacetate are susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

Electrophilic Aromatic Substitution:

The phenyl groups can undergo classic electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. firsthope.co.inyoutube.comrsc.orgrsc.orgpressbooks.pubyoutube.commasterorganicchemistry.com The methylene bridge acts as an ortho-, para-directing group, guiding the incoming electrophile to these positions on the aromatic rings. youtube.com For instance, nitration with a mixture of nitric and sulfuric acids would be expected to yield mono- and di-nitro derivatives at the para positions. youtube.comyoutube.com

Table 2: Common Electrophilic Aromatic Substitution Reactions on Diphenylmethane

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 4,4'-Dinitrodiphenylmethane |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromodiphenylmethane |

| Sulfonation | Fuming H₂SO₄ | Diphenylmethane-4-sulfonic acid |

Nucleophilic Aromatic Substitution:

While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.comlibretexts.org If electron-withdrawing groups were to be introduced onto the phenyl rings of methyl 2-fluoro-2,2-diphenylacetate (for example, through electrophilic nitration), subsequent reactions with nucleophiles could lead to the displacement of a suitable leaving group. The reaction proceeds through a stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The reactivity order for leaving groups in S_NAr reactions is typically F > Cl > Br > I, which is the opposite of that in S_N2 reactions. masterorganicchemistry.com

Ester Hydrolysis and Transesterification Studies

The ester functional group in methyl 2-fluoro-2,2-diphenylacetate can undergo hydrolysis and transesterification reactions, which are fundamental transformations of esters.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by a water molecule.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is also typically catalyzed by an acid or a base. wikipedia.org For example, reacting methyl 2-fluoro-2,2-diphenylacetate with an excess of ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of ethyl 2-fluoro-2,2-diphenylacetate and methanol (B129727). masterorganicchemistry.com The equilibrium of this reaction can be shifted by using the alcohol reactant as the solvent or by removing the alcohol product as it is formed. wikipedia.orgmasterorganicchemistry.com

Table 3: General Ester Reactions

| Reaction | Reagents | General Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Carboxylic Acid + Alcohol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, H₂O | Carboxylate Salt + Alcohol |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester + Original Alcohol |

Rearrangement Reactions and Skeletal Editing at the Diphenyl Center

The diphenylmethane framework and the presence of functional groups in methyl 2-fluoro-2,2-diphenylacetate could potentially allow for rearrangement reactions and more advanced synthetic manipulations known as skeletal editing.

Rearrangement Reactions:

Skeletal Editing:

Skeletal editing is an emerging field in organic synthesis that focuses on the precise modification of a molecule's core structure. researchgate.netnih.govscientificupdate.comberkeley.edunih.gov This can involve the insertion, deletion, or swapping of atoms within the molecular skeleton. nih.govscientificupdate.com These advanced techniques could potentially be applied to the diphenylmethane core of methyl 2-fluoro-2,2-diphenylacetate to create novel molecular architectures with altered properties. For example, strategies for single-atom insertion or deletion in aromatic systems could fundamentally change the diphenylmethane unit. scientificupdate.com

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Methyl 2-fluoro-2,2-diphenylacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would confirm the presence of the two key proton-containing groups: the methyl ester and the two phenyl rings. The ten protons on the two equivalent phenyl rings would likely appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The three protons of the methyl ester group would present as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom (predicted to be around 3.8 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. Key predicted signals include the carbonyl carbon of the ester group (around 168-172 ppm), the quaternary carbon bonded to the fluorine atom (which would show a large coupling constant with fluorine, ¹JCF), and the carbons of the phenyl rings. The methyl ester carbon would appear upfield (around 53 ppm).

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. chromatographyonline.comspectroscopyonline.com It provides direct information about the chemical environment of the fluorine atom. For Methyl 2-fluoro-2,2-diphenylacetate, a single resonance is expected. The chemical shift of this fluorine atom, attached to a quaternary carbon bearing two phenyl groups and an ester, would be informative of the electronic environment. The signal may appear as a singlet if proton decoupling is applied, or as a multiplet showing coupling to nearby protons if not.

Predicted NMR Data for Methyl 2-fluoro-2,2-diphenylacetate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.40 | Multiplet | 10H, Aromatic protons (C₆H₅)₂ |

| ¹H | ~ 3.80 | Singlet | 3H, Methyl protons (-OCH₃) |

| ¹³C | ~ 170 | Singlet (or doublet due to ²JCF) | 1C, Carbonyl carbon (C=O) |

| ¹³C | ~ 135 | Singlet | 2C, ipso-Carbons of phenyl rings |

| ¹³C | ~ 129 | Singlet | 4C, ortho/meta-Carbons of phenyl rings |

| ¹³C | ~ 128 | Singlet | 4C, para-Carbons of phenyl rings |

| ¹³C | ~ 95 | Doublet (large ¹JCF) | 1C, Quaternary carbon (C-F) |

| ¹³C | ~ 53 | Singlet | 1C, Methyl carbon (-OCH₃) |

| ¹⁹F | -70 to -180 | Singlet | 1F, Quaternary fluorine (C-F) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard. chromatographyonline.com

The molecular ion peak (M⁺) for Methyl 2-fluoro-2,2-diphenylacetate (C₁₅H₁₃FO₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 244.09 g/mol ).

The fragmentation pattern would be predicted based on the stability of the resulting fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For this specific molecule, key predicted fragments would include:

Loss of the methoxy (B1213986) radical (•OCH₃): Leading to a peak at m/z 213, corresponding to the stable diphenylfluoroacetyl cation.

Loss of the carbomethoxy radical (•COOCH₃): Resulting in a peak at m/z 185, corresponding to the diphenylfluoromethyl cation.

Formation of the benzhydryl cation (diphenylmethyl cation): A prominent peak at m/z 167, formed through rearrangement and loss of fluorine and the ester group, is highly likely due to its significant stability. This is a common feature in the mass spectra of compounds containing the diphenylmethyl moiety.

Predicted Key Fragments in Mass Spectrum of Methyl 2-fluoro-2,2-diphenylacetate

| m/z | Predicted Fragment | Formula |

| 244 | Molecular Ion | [C₁₅H₁₃FO₂]⁺ |

| 213 | [M - OCH₃]⁺ | [C₁₄H₁₀FO]⁺ |

| 185 | [M - COOCH₃]⁺ | [C₁₃H₁₀F]⁺ |

| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

The IR spectrum of Methyl 2-fluoro-2,2-diphenylacetate is expected to show several key absorption bands. vscht.czudel.edu The most prominent feature would be the strong carbonyl (C=O) stretch of the ester group. Other significant absorptions would include C-H stretches from the aromatic rings and the methyl group, C-O stretches from the ester linkage, and the C-F bond stretch.

Predicted Characteristic IR Absorption Bands for Methyl 2-fluoro-2,2-diphenylacetate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl) |

| 2955 | Medium | C-H Stretch | Aliphatic (-OCH₃) |

| ~1745 | Strong | C=O Stretch | Ester |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250-1100 | Strong | C-O Stretch | Ester |

| 1100-1000 | Strong | C-F Stretch | Fluoroalkane |

| 750, 700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C stretching vibrations of the phenyl rings.

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline forms)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. manchester.ac.uk This method, however, is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for small organic molecules, particularly oils or low-melting solids. rsc.orgnih.gov

If Methyl 2-fluoro-2,2-diphenylacetate could be obtained in a suitable crystalline form, single-crystal X-ray diffraction would provide unambiguous confirmation of its structure. The resulting data would include precise bond lengths, bond angles, and torsional angles. This would definitively establish the connectivity and stereochemistry, offering an atomic-level view that surpasses the information obtainable from spectroscopic methods alone. It would also reveal details about intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, that govern the crystal packing. acs.org To date, no public crystal structure data for this compound is available.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, and for assessing its final purity.

Gas Chromatography (GC): Given the expected volatility of Methyl 2-fluoro-2,2-diphenylacetate, GC would be a suitable technique for purity analysis. restek.comthermofisher.comgcms.cz The compound would be injected into a GC instrument equipped with a capillary column (e.g., a non-polar or medium-polarity phase like DB-5 or DB-17). The retention time of the compound would be characteristic under specific conditions (temperature program, carrier gas flow rate). A flame ionization detector (FID) would provide a quantitative measure of purity, which should ideally be above 95-99% for a well-purified sample.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of aromatic esters. acs.orgacs.orgsielc.com For Methyl 2-fluoro-2,2-diphenylacetate, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound's elution would be monitored using a UV detector, taking advantage of the strong UV absorbance of the two phenyl rings (typically around 254 nm). A single, sharp peak in the chromatogram would indicate a high degree of purity.

Computational and Theoretical Insights into Methyl 2-fluoro-2,2-diphenylacetate: A Field Awaiting Exploration

Role of Methyl 2 Fluoro 2,2 Diphenylacetate As a Synthetic Building Block

Utilization in the Synthesis of Complex α-Fluoro Carboxylic Acid Derivatives

Methyl 2-fluoro-2,2-diphenylacetate is a versatile starting material for the creation of more elaborate α-fluoro carboxylic acid derivatives. Its primary mode of reaction is through the transformation of its methyl ester group into other functionalities.

One of the principal applications is its use in transesterification reactions. The methyl ester can react with various complex alcohols to form new, more functionalized esters. This strategy is notably employed in the synthesis of potential therapeutics. For instance, methyl 2-fluoro-2,2-diphenylacetate has been reacted with alcohols such as tropenol to generate tropenol N-methyl-2-fluoro-2,2-diphenylacetate, a complex ester derivative explored for its biological activity. google.com

Furthermore, the methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-fluoro-2,2-diphenylacetic acid. lookchem.com This carboxylic acid is itself a crucial building block. It can be activated and coupled with a wide range of amines or alcohols to produce a diverse library of amides and esters, which are common moieties in drug candidates. google.com

The table below summarizes the transformation of Methyl 2-fluoro-2,2-diphenylacetate into key derivative types.

| Starting Material | Reagent/Process | Product Type | Example Product |

| Methyl 2-fluoro-2,2-diphenylacetate | Tropenol / Transesterification | Complex Ester | Tropenol N-methyl-2-fluoro-2,2-diphenylacetate |

| Methyl 2-fluoro-2,2-diphenylacetate | Hydrolysis | Carboxylic Acid | 2-fluoro-2,2-diphenylacetic acid |

| 2-fluoro-2,2-diphenylacetic acid | Amine / Coupling | Amide | N-Aryl/Alkyl-2-fluoro-2,2-diphenylacetamide |

| 2-fluoro-2,2-diphenylacetic acid | Alcohol / Esterification | Ester | Various Aryl/Alkyl 2-fluoro-2,2-diphenylacetates |

Participation in Advanced Organic Transformations (e.g., Wittig-type reactions with difluorocarbene sources)

Precursor for Structurally Diverse Fluorinated Molecular Architectures

The core structure of Methyl 2-fluoro-2,2-diphenylacetate serves as a foundational component for building larger, structurally diverse fluorinated molecules. Its utility as a precursor is prominently highlighted in the synthesis of inhibitors for phosphodiesterase type IV (PDE4), an enzyme class targeted for treating inflammatory diseases and central nervous system disorders. google.com

In this context, the 2-fluoro-2,2-diphenylacetyl moiety is incorporated into a larger molecular scaffold through esterification. The reaction between Methyl 2-fluoro-2,2-diphenylacetate and a complex alcohol like tropenol is a key step in assembling the final active pharmaceutical ingredient. google.com This demonstrates the role of the title compound as a significant building block, providing a critical fluorinated diphenylmethyl fragment to the final molecular architecture. google.com

The general synthetic scheme for this process is outlined below:

| Precursor | Reactant | Resulting Molecular Architecture | Application |

| Methyl 2-fluoro-2,2-diphenylacetate | Tropenol | Tropenol N-methyl-2-fluoro-2,2-diphenylacetate | Phosphodiesterase IV Inhibitor |

| Methyl 2-fluoro-2,2-diphenylacetate | Scopine | Scopine N-methyl-2-fluoro-2,2-diphenylacetate | Phosphodiesterase IV Inhibitor |

Derivatization Approaches for Mechanistic and Analytical Studies

Specific studies detailing the derivatization of Methyl 2-fluoro-2,2-diphenylacetate for the explicit purpose of mechanistic elucidation or for developing analytical methods are not widely reported. The primary chemical transformation documented for this compound is its conversion to other esters or to its parent carboxylic acid for synthetic purposes rather than for analytical or mechanistic investigation. google.comlookchem.com While such derivatives could theoretically be used for these studies, dedicated research focusing on this application has not been published.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Methyl 2-fluoro-2,2-diphenylacetate and its analogs will likely pivot towards greener and more sustainable chemical practices. Traditional fluorination methods often rely on harsh reagents, but modern approaches seek to mitigate environmental impact and improve safety.

Future research may focus on adapting catalytic methods that minimize waste and avoid stoichiometric, hazardous reagents. For instance, the silver-catalyzed decarboxylative fluorination of malonic acid derivatives presents a promising, tunable strategy for accessing α-fluorocarboxylic acids. nih.govorganic-chemistry.org Another avenue involves the direct electrophilic fluorination of precursor molecules like ketene (B1206846) silyl (B83357) acetals derived from methyl diphenylacetate. organic-chemistry.org

Exploration of Unprecedented Reactivity Patterns at the α-Fluoro Diphenyl Center

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a formidable challenge in synthetic chemistry. nih.govrsc.org However, the unique electronic environment of the α-fluoro diphenyl center in Methyl 2-fluoro-2,2-diphenylacetate offers opportunities for exploring novel reactivity. The benzylic position of the fluorine atom, flanked by two phenyl rings, could render the C-F bond susceptible to activation under specific conditions. nih.govbeilstein-journals.org

Emerging research focuses on C-F bond functionalization through radical intermediates, often accessed via photoredox catalysis. nih.govsemanticscholar.org An organic photoredox catalyst system, for example, can reduce strong C-F bonds to generate carbon-centered radicals that can be used in cross-coupling reactions under mild conditions. digitellinc.com This opens the door to unprecedented transformations for this molecule, such as defluoroallylation, where the fluorine atom is replaced with an allyl group, a reaction demonstrated on other perfluoroalkylarenes. researchgate.net

Furthermore, non-traditional activation methods are being explored. Self-assembled molecular containers have been shown to catalyze the activation of tertiary alkyl C-F bonds under mild conditions, a strategy that could potentially be applied here. researchgate.net Gas-phase studies on the activation of benzylic C-F bonds by silyl cations provide fundamental insights into the intrinsic reactivity of this functional group, guiding the rational design of new reactions. nih.govnih.gov These approaches could transform Methyl 2-fluoro-2,2-diphenylacetate from a stable endpoint to a versatile synthetic intermediate.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The translation of synthetic chemistry from the lab bench to industrial production increasingly relies on advanced technologies like flow chemistry and high-throughput screening (HTS). For a molecule like Methyl 2-fluoro-2,2-diphenylacetate, these technologies offer significant advantages in both its synthesis and subsequent application.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for fluorination reactions, which can be highly exothermic and involve hazardous reagents. mit.eduvapourtec.comresearchgate.net The superior heat and mass transfer in microreactors allows for safer, more controlled, and scalable production. mit.edu Continuous flow protocols have been successfully developed for the synthesis of various fluorinated esters and amides, demonstrating the viability of this technology for producing α-fluoro carbonyl compounds. mit.edu

Complementing flow synthesis, high-throughput screening (HTS) can accelerate the discovery and optimization of reactions involving Methyl 2-fluoro-2,2-diphenylacetate. researchgate.net Techniques such as 19F NMR-based screening, like FAXS (fluorine chemical shift anisotropy and exchange for screening), enable the rapid evaluation of large libraries of catalysts or reaction conditions. acs.orgacs.orgresearchgate.netadelphi.edu This allows researchers to quickly identify optimal systems for the synthesis or transformation of the target molecule, drastically reducing development time.

Design and Application of Advanced Catalytic Systems for Methyl 2-fluoro-2,2-diphenylacetate Transformations

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of Methyl 2-fluoro-2,2-diphenylacetate. Research is progressing on two main fronts: transition-metal-free catalysis and transition-metal-based catalysis.

Visible-light photoredox catalysis is a powerful, metal-free platform for activating strong C-F bonds under exceptionally mild conditions. nih.govsemanticscholar.org These systems can generate highly reactive radical intermediates from organofluorine compounds, enabling novel transformations. nih.govacs.org For Methyl 2-fluoro-2,2-diphenylacetate, this could mean using it as a precursor for difluorobenzylic radicals that can participate in various C-C bond-forming reactions. researchgate.net

At the same time, transition metal catalysis remains a cornerstone of C-F bond activation. mdpi.com While palladium is a common choice, other metals like copper, nickel, and iron are gaining traction for their unique reactivity and lower cost. nih.gov Catalytic systems have been developed for the hydrodefluorination of trifluoromethyl arenes and the fluorination of α-ketoesters, showcasing the potential to selectively transform fluorinated molecules. nih.govrsc.org Future work will likely focus on designing specific palladium, copper, or other transition metal complexes that can selectively cleave the C-F bond of Methyl 2-fluoro-2,2-diphenylacetate, enabling its use in cross-coupling reactions to build more complex molecular architectures. baranlab.orgyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.